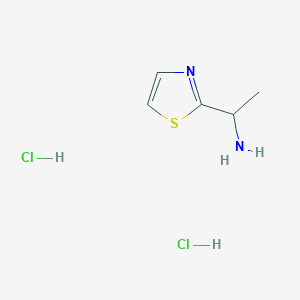

1-(Thiazol-2-yl)ethanamine dihydrochloride

Description

BenchChem offers high-quality 1-(Thiazol-2-yl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiazol-2-yl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-(1,3-thiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYQILZWYRHSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 1-(Thiazol-2-yl)ethanamine Hydrochloride (CAS 947662-64-8): Properties, Synthesis, and Supplier Availability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiazol-2-yl)ethanamine hydrochloride (CAS 947662-64-8) is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its thiazole core, a five-membered ring containing both sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, synthetic applications, and commercial availability of this versatile intermediate, with a focus on its role in the development of novel therapeutics.

Core Properties of CAS 947662-64-8

1-(Thiazol-2-yl)ethanamine hydrochloride is the hydrochloride salt of 1-(thiazol-2-yl)ethanamine. The addition of hydrochloric acid enhances the compound's stability and solubility in aqueous media, making it more amenable for use in various reaction conditions.

| Property | Value | Source |

| Chemical Name | 1-(Thiazol-2-yl)ethanamine hydrochloride | [1] |

| Synonyms | 1-(Thiazol-2-yl)ethanamine HCl, 2-Thiazolemethanamine, α-methyl-, monohydrochloride, 1-(2-Thiazolyl)ethylamine Hydrochloride | [1] |

| CAS Number | 947662-64-8 | [1] |

| Molecular Formula | C₅H₉ClN₂S | [1] |

| Molecular Weight | 164.66 g/mol | [1] |

| Appearance | Typically a solid | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

The Thiazole Moiety: A Cornerstone of Bioactivity

The thiazole ring is a recurring motif in a vast array of pharmacologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind to a wide range of biological targets. Thiazole derivatives have demonstrated a remarkable breadth of activities, including:

-

Antimicrobial: Targeting enzymes essential for bacterial survival, such as enoyl-ACP reductase and lipid A biosynthesis pathways.[2]

-

Anticancer: Exhibiting cytotoxic effects against various cancer cell lines.[3]

-

Anti-inflammatory: Modulating inflammatory pathways.[3]

-

Antioxidant: Scavenging free radicals and reducing oxidative stress.[4]

The versatility of the thiazole scaffold makes 1-(Thiazol-2-yl)ethanamine hydrochloride a valuable starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Applications and Experimental Protocols

1-(Thiazol-2-yl)ethanamine hydrochloride serves as a key precursor for the synthesis of more complex molecules, primarily through reactions involving its primary amine group. A prime example of its application is in multicomponent reactions, such as the Ugi four-component reaction (U-4CR), which allows for the rapid assembly of complex, drug-like molecules in a single step.

Representative Protocol: One-Pot Synthesis of Bioactive Thiazole-Containing Peptidomimetics via the Ugi Reaction

This protocol describes the synthesis of a library of thiazole-containing peptidomimetics. By utilizing 1-(Thiazol-2-yl)ethanamine as the amine component, a thiazole moiety is efficiently incorporated into the final product. This approach is highly valuable for generating a diverse set of compounds for screening as potential therapeutic agents, for instance, as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[2]

Reaction Scheme:

Sources

The Chiral Thiazole-Ethylamine Motif: Synthesis, Resolution, and Pharmacological Vectoring

[1]

Executive Summary

The 1-(thiazol-2-yl)ethanamine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical chiral building block for kinase inhibitors, 11β-HSD1 inhibitors, and novel fungicides. While the thiazole ring functions as a robust bioisostere for pyridine or imidazole—offering unique

The biological distinction between the (R)- and (S)- isomers is not merely academic; it acts as a chiral vector , directing the orientation of the attached pharmacophore within a binding pocket. This guide details the structural rationale for this enantiomeric divergence, provides a validated biocatalytic protocol for its synthesis, and outlines the analytical standards for its resolution.[1]

Part 1: The Pharmacophore Profile

Structural Bioisosterism

The thiazole ring is electron-deficient yet retains significant basicity at the nitrogen (pKa ~2.5 for the conjugate acid), allowing it to participate in hydrogen bonding networks within enzyme active sites (e.g., the ATP-binding hinge region of kinases).[2]

-

Lipophilicity: The sulfur atom increases lipophilicity compared to imidazole, enhancing membrane permeability.[1]

-

Metabolic Stability: The thiazole ring is generally more resistant to oxidative metabolism than furan or thiophene counterparts.

The "Magic Methyl" Effect

The 1-aminoethyl linker introduces a methyl group at the

-

Restrict Conformation: It locks the rotatable bond between the aromatic ring and the nitrogen, reducing the entropic penalty upon binding.[1]

-

Fill Hydrophobic Pockets: In many kinases, a small hydrophobic "selectivity pocket" exists adjacent to the hinge region.[1] The (R)- or (S)-methyl group can probe this space. A mismatch results in a severe steric clash (distomer), while a match (eutomer) can increase potency by 10–100 fold.[1]

Part 2: Comparative Biological Activity

The biological activity of 1-(thiazol-2-yl)ethanamine is rarely assessed as a free amine but rather as a fragment within larger inhibitors.

| Feature | (R)-Isomer Configuration | (S)-Isomer Configuration |

| Spatial Vector | Projects substituents "Up/Back" relative to the thiazole plane. | Projects substituents "Down/Forward" relative to the thiazole plane. |

| Kinase Selectivity | Often preferred in Type I Kinase Inhibitors where the methyl group points away from the gatekeeper residue. | Frequently utilized in Peptidomimetics , mimicking the L-alanine stereochemistry found in natural substrates. |

| Metabolic Fate | Susceptible to different monoamine oxidase (MAO) isoforms depending on the steric bulk of the N-substituent. | Often shows distinct clearance rates due to chiral recognition by CYP450 enzymes. |

| Key Application | 11β-HSD1 Inhibitors: The (R)-configuration has demonstrated superior fit in the hydrophobic clamp of the enzyme in specific sulfone derivatives. | Fungicides: (S)-enantiomers of thiazole-carboxamides often exhibit higher efficacy against Oomycetes (e.g., Phytophthora). |

Part 3: Biocatalytic Synthesis Protocol

The Challenge of Chemical Synthesis

Traditional chemical synthesis (e.g., reductive amination of 2-acetylthiazole) yields a racemate. Classical resolution via diastereomeric salt formation (e.g., with tartaric acid) is inefficient, with theoretical yields capped at 50%.[1]

The Solution: -Transaminase Kinetic Resolution

The modern "Gold Standard" for generating high-ee% (R)- or (S)-1-(thiazol-2-yl)ethanamine is biocatalytic transamination . This method uses an amine donor (e.g., isopropylamine or alanine) and an

Mechanism of Action (Biocatalysis)

The reaction relies on Pyridoxal-5'-phosphate (PLP) dependent transaminases.[3] The choice of enzyme determines the stereochemistry.

-

(S)-Selective: Vibrio fluvialis Transaminase.[4]

-

(R)-Selective: Arthrobacter sp. or engineered Aspergillus variants.

Figure 1: Biocatalytic cascade for the asymmetric synthesis of thiazole-ethylamines.

Experimental Protocol: (S)-Selective Synthesis

Objective: Synthesis of (S)-1-(thiazol-2-yl)ethanamine using Vibrio fluvialis

Reagents:

-

Substrate: 2-Acetylthiazole (50 mM)

-

Amine Donor: (S)-

-methylbenzylamine (or L-Alanine with LDH/GDH recycling system) - Note: Isopropylamine is preferred for industrial scale if the enzyme tolerates it. -

Cofactor: PLP (1 mM)[1]

-

Buffer: Potassium Phosphate (100 mM, pH 7.5)[1]

-

Enzyme: Vibrio fluvialis

-TA (lyophilized lysate or whole cell).

Workflow:

-

Preparation: Dissolve 2-acetylthiazole (63.5 mg, 0.5 mmol) in 1 mL DMSO (if solubility is an issue, otherwise add directly to buffer).

-

Buffer Setup: Prepare 10 mL of phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Donor Addition: Add Isopropylamine (1.0 M equivalent) to the buffer. Adjust pH back to 7.5 (amines are basic).[1]

-

Initiation: Add the enzyme preparation (approx 20 U). Incubate at 30°C with orbital shaking (180 rpm).

-

Monitoring: Monitor consumption of ketone via TLC (Hexane:EtOAc 1:1) or HPLC every 4 hours.

-

Quenching: After 24h (or >95% conversion), acidify to pH 2.0 with 1M HCl to protonate the amine and stop the enzyme.

-

Workup:

-

Wash the acidic aqueous phase with Ethyl Acetate (3x) to remove unreacted ketone and non-basic impurities.

-

Basify the aqueous phase to pH 12 using 5M NaOH.

-

Extract the free amine into Dichloromethane (DCM) (3x).[1]

-

Dry over

and concentrate in vacuo.

-

Part 4: Analytical Validation (Chiral HPLC)

To confirm the enantiomeric excess (ee%), a chiral stationary phase is required.[1] Standard C18 columns cannot distinguish the enantiomers.

Method Parameters:

-

Column: Daicel Chiralpak® AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

-

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 254 nm (Thiazole absorption max).[1]

-

Temperature: 25°C.

Expected Results:

-

The (S)-isomer typically elutes first on Chiralpak AD-H columns due to the specific inclusion complex formation with the amylose matrix, though this must be confirmed with a standard.

-

Calculation:

[1]

Part 5: Decision Matrix for Researchers

When designing a drug candidate containing this moiety, use the following logic flow to select the correct isomer and synthesis route.

Figure 2: Strategic decision tree for stereochemical selection and synthesis.

References

-

Biocatalytic Synthesis

-

Kinetic Resolution Protocols

-

Thiazole Pharmacophore in Drug Discovery

-

Chiral Separation Techniques

- Application Guide for Chiral HPLC. "Separation of Basic Compounds on Polysaccharide Phases."

-

Source:[1]

Sources

- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. excli.de [excli.de]

- 6. mdpi.com [mdpi.com]

A Technical Guide to Thiazole-Methanamine Derivatives in Pharmaceutical Synthesis

Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This guide provides an in-depth technical overview of a key thiazole-containing building block, focusing on its nomenclature, physicochemical properties, synthesis, and analytical characterization. We will clarify the identity of related structures and concentrate on the commercially significant intermediate, 2-Isopropyl-4-(N-methylaminomethyl)thiazole dihydrochloride, a critical precursor in the synthesis of the pharmacokinetic enhancer Cobicistat. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this compound's role and handling.

Nomenclature and Compound Identification

A precise understanding of chemical nomenclature is paramount in chemical synthesis and drug development to ensure reproducibility and safety. The query for "alpha-methyl-2-thiazolemethanamine dihydrochloride" refers to a specific structure (1-(1,3-thiazol-2-yl)ethan-1-amine) that is not widely documented in readily available scientific literature or commercial catalogs.

However, extensive database searches and literature reviews consistently point towards a structurally related and industrially significant compound: 2-Isopropyl-4-(N-methylaminomethyl)thiazole dihydrochloride .[3][4] This compound is a pivotal intermediate in the synthesis of Cobicistat, an agent used to boost the efficacy of other pharmaceuticals. Given its relevance to the target audience, this guide will focus on this well-characterized molecule.

Table 1: Chemical Identifiers for 2-Isopropyl-4-(N-methylaminomethyl)thiazole Dihydrochloride

| Identifier | Value | Source(s) |

| IUPAC Name | N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride | [5] |

| CAS Number | 1185167-55-8 | [3][4] |

| Molecular Formula | C₈H₁₆Cl₂N₂S | [3] |

| Molecular Weight | 243.20 g/mol | [3][4] |

| PubChem CID | 45595264 | [4] |

| Common Synonyms | 2-isopropyl-4-(methylaminomethyl)thiazole dihydrochloride; N-methyl-2-(1-methylethyl)-4-thiazolemethanamine Dihydrochloride | [3] |

Physicochemical Properties

The physical and chemical properties of a synthetic intermediate dictate its handling, reaction conditions, and formulation potential. The dihydrochloride salt form of this compound significantly enhances its aqueous solubility and stability compared to the free base, which is a critical attribute for consistent performance in subsequent synthetic steps and for ease of handling in a laboratory or manufacturing setting.[4]

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [4] |

| Purity | ≥ 99% (HPLC) | [4] |

| Solubility | The dihydrochloride form improves solubility in aqueous solutions. | [4] |

| Storage Conditions | Store at 0-8 °C, protected from moisture. | [4] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 53.2 Ų | [3] |

Role in Pharmaceutical Synthesis: The Cobicistat Pathway

The primary application for 2-Isopropyl-4-(N-methylaminomethyl)thiazole dihydrochloride is its function as a key building block in the multi-step synthesis of Cobicistat. Cobicistat is not an antiviral agent itself; rather, it is a potent mechanism-based inhibitor of the Cytochrome P450 3A (CYP3A) family of enzymes. By inhibiting CYP3A, Cobicistat reduces the metabolic breakdown of co-administered anti-HIV drugs (like elvitegravir or darunavir), thereby "boosting" their plasma concentrations and therapeutic efficacy. This allows for lower or less frequent dosing, improving patient adherence and treatment outcomes.

The use of this specific thiazole derivative provides a structurally optimized fragment necessary for the final molecule's interaction with the CYP3A active site.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Thiazole Building Blocks: A Technical Guide for Medicinal Chemistry

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active natural products.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[2][4] The introduction of chirality into thiazole-containing molecules adds a critical dimension, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chiral thiazole building blocks. We will explore key asymmetric synthetic strategies, delve into the profound impact of stereochemistry on biological activity, and discuss the practical application of these valuable synthons in modern drug discovery workflows.

The Significance of Chirality in Thiazole-Based Drug Design

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with biological targets, which are themselves chiral. For thiazole-containing drug candidates, the stereochemistry of substituents on the thiazole ring or on appended side chains can dictate the molecule's ability to bind to its target receptor or enzyme with high affinity and specificity. The differential activity of enantiomers is a well-established phenomenon in pharmacology, often with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even contribute to off-target toxicity.[5]

The strategic incorporation of chiral centers into thiazole building blocks allows for the synthesis of enantiomerically pure drug candidates, a critical requirement for modern pharmaceuticals.[5] This approach not only enhances the therapeutic index of a drug but also simplifies downstream development processes by avoiding the complexities of dealing with racemic mixtures.

Asymmetric Synthesis of Chiral Thiazole Building Blocks

The creation of chiral thiazole cores can be broadly approached through two main strategies: the asymmetric synthesis of a chiral thiazoline precursor followed by oxidation, or the direct asymmetric construction of the thiazole ring.

From Chiral Thiazolines: A Two-Step Approach

A common and effective method for accessing chiral thiazoles involves the synthesis of chiral 2-thiazolines, which can then be oxidized to the corresponding thiazole.[6][7] This strategy allows for the establishment of the desired stereochemistry at an earlier, more manageable stage.

Workflow for Chiral Thiazole Synthesis via Thiazoline Oxidation:

Caption: General workflow for synthesizing chiral thiazoles.

Experimental Protocol: Synthesis of a Chiral 2-Substituted-4-Carboxy-Thiazoline

This protocol is adapted from a general procedure for the condensation of L-cysteine with nitriles.[8]

-

Reaction Setup: In a round-bottom flask, dissolve L-cysteine (1.0 eq) in a buffered aqueous alcohol solution (e.g., ethanol/water with NaHCO₃/NaOH).

-

Reagent Addition: Add the desired aryl or alkyl nitrile (1.1 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Adjust the pH to acidic (e.g., with HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid.

Experimental Protocol: Oxidation of a Chiral Thiazoline to a Thiazole

This protocol describes a general method using manganese dioxide (MnO₂) as the oxidant.[6][7]

-

Reaction Setup: Suspend the chiral 2-thiazoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane.

-

Oxidant Addition: Add activated manganese dioxide (MnO₂, ~10 eq) to the suspension.

-

Reaction Conditions: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, filter the mixture through a pad of Celite to remove the MnO₂. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired chiral thiazole.

Direct Asymmetric Synthesis of Thiazoles

While the two-step approach via thiazolines is widely used, direct asymmetric methods for constructing the thiazole ring are also of significant interest. These methods often employ chiral catalysts or auxiliaries to induce enantioselectivity during the ring formation.

2.2.1. Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction.[9] In the context of thiazole synthesis, a chiral auxiliary can be attached to one of the starting materials to direct the formation of a specific enantiomer.

Conceptual Workflow for Chiral Auxiliary-Mediated Thiazole Synthesis:

Caption: Chiral auxiliary-mediated synthesis of thiazoles.

2.2.2. Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Chiral amines, thioureas, and squaramides have been employed as catalysts in various transformations to produce chiral thiazole precursors with high enantioselectivity.

2.2.3. Metal-Catalyzed Asymmetric Synthesis

Transition metal complexes with chiral ligands are widely used to catalyze asymmetric reactions. In the synthesis of chiral thiazoles, metal catalysts can be employed in cyclization reactions to control the stereochemistry of the newly formed chiral centers.

Structure-Activity Relationships (SAR) of Chiral Thiazole-Containing Drugs

The precise three-dimensional orientation of functional groups in a drug molecule is paramount for its interaction with a biological target. The following table provides examples of how stereochemistry in thiazole-containing compounds can dramatically influence their biological activity.

| Compound Class | Enantiomer | Biological Activity | Reference |

| Thiazolylhydrazone Derivatives | (S)-enantiomer | Potent Acetylcholinesterase (AChE) inhibitor (IC₅₀ = 0.028 µM) | [10] |

| (R)-enantiomer | Significantly lower AChE inhibitory activity | [10] | |

| Goniofufurone Bioisosteres | Specific enantiomer | High antiproliferative activity against MCF-7 cells (IC₅₀ = 0.19 nM) | [11] |

| Other enantiomers | Lower antiproliferative activity | [11] | |

| Antihistamine Thiazole Derivatives | Specific stereoisomers | Higher H1-antihistamine activity | [12] |

| Other stereoisomers | Lower H1-antihistamine activity | [12] |

These examples underscore the critical importance of stereocontrol in the design and synthesis of thiazole-based therapeutics. A seemingly minor change in the spatial arrangement of a substituent can lead to a significant loss of potency.

Chiral Thiazoles as Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The thiazole ring, with its unique electronic and steric properties, can serve as a bioisostere for other functional groups, such as amides or esters.[13][14] When a chiral center is present in the molecule, the thiazole can act as a chiral bioisostere, influencing the overall conformation and interaction with the biological target.

The use of a chiral thiazole as a bioisostere can offer several advantages:

-

Improved Metabolic Stability: Thiazoles are generally more resistant to metabolic degradation than esters or amides.

-

Enhanced Lipophilicity: The thiazole ring can modulate the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Novel Intellectual Property: The incorporation of a chiral thiazole moiety can lead to novel chemical entities with unique patentability.

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful approach for identifying novel lead compounds. Small, low-molecular-weight fragments that bind to a biological target are identified and then elaborated into more potent drug candidates. Chiral thiazole-containing fragments are valuable additions to fragment libraries due to their diverse biological activities and synthetic tractability.[15]

The thiazole scaffold provides a rigid core that can be functionalized at multiple positions, allowing for the exploration of chemical space around a fragment hit. The incorporation of chirality into these fragments from the outset can accelerate the lead optimization process by focusing on the synthesis of stereochemically defined molecules.

Conclusion and Future Perspectives

Chiral thiazole building blocks are indispensable tools in modern medicinal chemistry. The ability to synthesize these motifs with high stereochemical control is crucial for the development of potent, selective, and safe therapeutics. The synthetic methodologies outlined in this guide, from the oxidation of chiral thiazolines to direct asymmetric syntheses, provide a robust toolkit for accessing a wide array of enantiomerically pure thiazole derivatives.

Future advancements in this field will likely focus on the development of more efficient and sustainable catalytic methods for asymmetric thiazole synthesis. The continued exploration of chiral thiazoles in fragment-based drug discovery and as bioisosteric replacements will undoubtedly lead to the discovery of novel drug candidates for a wide range of diseases. As our understanding of the intricate relationship between molecular chirality and biological function deepens, the demand for sophisticated chiral building blocks, such as the thiazoles discussed herein, will only continue to grow.

References

-

Just-Baringo, X., Albericio, F., & Alvarez, M. (2014). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. Current topics in medicinal chemistry, 14(10), 1244–1256. [Link]

-

Kelly, J. M., & Meth-Cohn, O. (1995). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (22), 2957-2964. [Link]

-

Kelly, J. M., & Meth-Cohn, O. (1995). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). ResearchGate. Retrieved from [Link]

-

Just-Baringo, X., Albericio, F., & Alvarez, M. (2014). Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products. ResearchGate. Retrieved from [Link]

-

Benci, K., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1930-1937. [Link]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 981. [Link]

-

Singh, S., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC. Retrieved from [Link]

-

Saiz, C., & Mahler, G. (2017). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Tetrahedron: Asymmetry, 28(1), 110-117. [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-653. [Link]

-

Lee, S. W., et al. (2018). Structure of the cyanobactin oxidase ThcOx from Cyanothece sp. PCC 7425, the first structure to be solved at Diamond Light Source beamline I23 by means of S-SAD. Acta Crystallographica Section D: Structural Biology, 74(Pt 1), 25-36. [Link]

-

Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

-

Maltsev, O. V., Walter, V., Brandl, M. J., & Hintermann, L. (2013). In the condensation of L-cysteine and aryl nitriles, pure (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids were obtained in good yields without racemization in a NaHCO3/NaOH-buffered aqueous alcoholic medium. Synthesis, 45(19), 2763-2767. [Link]

-

Erolu, H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351. [Link]

-

Various Authors. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Ioniță, P., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1583. [Link]

-

Various Authors. (n.d.). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. Retrieved from [Link]

-

Biju, C. R., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(9), 4754-4763. [Link]

-

Popsavin, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry, 121, 105691. [Link]

-

Various Authors. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Retrieved from [Link]

-

Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2715-2720. [Link]

-

Odabasoglu, M., et al. (2004). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Bioorganic & Medicinal Chemistry, 12(19), 5037-5045. [Link]

-

Uslu, B., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

-

Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2715-2720. [Link]

-

Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

-

Al-Majidi, S. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5588. [Link]

-

Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155227. [Link]

-

Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(33), 3821-3841. [Link]

-

Davies, S. G., & Roberts, P. M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-413. [Link]

-

Aljamali, N. M. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Pharmaceutical Negative Results, 15(1), 1-10. [Link]

-

De la Cueva, L., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 28(15), 5801. [Link]

-

Aljamali, N. M., et al. (2020). Review on Chemical-Biological Applications of Thiazole Derivatives. Scientific Forefront, 1(1). [Link]

- Tishler, M. (1958). U.S. Patent No. 2,863,874. Washington, DC: U.S.

-

Davies, S. G., & Roberts, P. M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Retrieved from [Link]

-

Siddiqui, N., et al. (2009). Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 1(3), 136-143. [Link]

- Asahi Glass Co Ltd. (1992). EP Patent No. 0482607B1.

-

Zheng, Y., et al. (2023). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. The Journal of Organic Chemistry, 88(17), 12345-12354. [Link]

-

Wang, Y., et al. (2020). Asymmetric synthesis of 4‐acyloxythiazoles. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Common methods for the synthesis of 2-aminothiazole. ResearchGate. Retrieved from [Link]

-

Palomo, C., et al. (2015). Asymmetric [4 + 2] annulation of 5H-thiazol-4-ones with a chiral dipeptide-based Brønsted base catalyst. Chemical Science, 6(11), 6343-6348. [Link]

-

Padwa, A. (2005). Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 105(3), 855-872. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 6. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thiazoline synthesis [organic-chemistry.org]

- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 10. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Aqueous and DMSO Solubility of 1-(Thiazol-2-yl)ethanamine 2HCl

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and therapeutic efficacy of new chemical entities (NCEs).[1][2] For researchers in drug discovery and development, a comprehensive understanding of a compound's solubility in relevant biological and experimental solvents is paramount. This guide provides an in-depth framework for determining the solubility of 1-(Thiazol-2-yl)ethanamine dihydrochloride (2HCl), a heterocyclic amine of interest in pharmaceutical research.[3] Recognizing the scarcity of public data on this specific molecule, this whitepaper focuses on equipping scientists with the foundational knowledge and practical, step-by-step protocols to assess its solubility in water and dimethyl sulfoxide (DMSO). We delve into the theoretical underpinnings of its solubility based on its molecular structure, present authoritative experimental methodologies, and offer guidance on data interpretation and presentation.

Introduction: The Criticality of Solubility

The journey of a new chemical entity from laboratory bench to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[4] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1] Insufficient solubility can lead to poor bioavailability, variable therapeutic outcomes, and difficulties in formulation development.[4] Therefore, the early and accurate characterization of solubility is a non-negotiable step in the drug development pipeline.[5]

1-(Thiazol-2-yl)ethanamine is a thiazole-containing compound, a class of heterocycles found in numerous FDA-approved drugs.[6][7] The dihydrochloride salt form is specifically designed to enhance aqueous solubility. This guide addresses the two most common solvent systems in preclinical research:

-

Water (Aqueous Buffers): The universal biological solvent. Solubility in aqueous media is essential for predicting in vivo absorption and for developing oral and parenteral formulations.

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent used extensively to create high-concentration stock solutions for in vitro screening assays.[8]

This document will provide the necessary theoretical context and detailed experimental protocols for researchers to confidently and accurately determine the solubility of 1-(Thiazol-2-yl)ethanamine 2HCl.

Theoretical Assessment of Solubility

Before embarking on experimental work, a theoretical analysis of the molecule's structure provides valuable insight into its expected solubility behavior.

-

Core Heterocycle: The base molecule contains a thiazole ring, a five-membered aromatic heterocycle with one sulfur and one nitrogen atom.[9][10] Thiazole itself is only sparingly soluble in water.[6][11]

-

Ethylamine Sidechain: The ethylamine group introduces a primary amine, which is basic.

-

Dihydrochloride Salt Form: This is the most critical feature for aqueous solubility. The molecule is supplied as a dihydrochloride salt, meaning both the basic nitrogen on the thiazole ring (pKa ~2.5) and the primary amine on the ethylamine side chain are protonated and associated with chloride counter-ions.[9] This salt form dramatically increases the polarity of the molecule, making it highly amenable to dissolution in polar solvents like water.[8] In contrast, its solubility in the aprotic solvent DMSO will be governed by different intermolecular forces.

Based on this analysis, we can hypothesize that 1-(Thiazol-2-yl)ethanamine 2HCl will exhibit good aqueous solubility. However, the precise quantitative limit must be determined experimentally.

Thermodynamic (Equilibrium) Aqueous Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The "gold standard" for this measurement is the Shake-Flask Method , as described in the OECD Guideline 105.[12][13][14] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid material.[15]

Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system for determining the equilibrium solubility of the compound in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

1-(Thiazol-2-yl)ethanamine 2HCl (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of the compound and dissolve it in the aqueous buffer to create a primary stock solution of known concentration (e.g., 1 mg/mL). Ensure it is fully dissolved.

-

Perform a series of dilutions from this stock to prepare a set of at least five calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid 1-(Thiazol-2-yl)ethanamine 2HCl to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment, which is a visual confirmation of saturation.[15] A starting point of ~2-5 mg of compound per 1 mL of buffer is often sufficient.

-

Add a precise volume of PBS (e.g., 1.0 mL) to the vial.

-

Prepare at least three replicate vials.

-

-

Equilibration:

-

Secure the vials on an orbital shaker set to a constant, gentle agitation.

-

Incubate the vials at a controlled temperature (e.g., 25°C) for a period sufficient to reach equilibrium. For many compounds, 24 to 48 hours is adequate.[16][17] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, ensuring equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed to allow the excess solid to sediment.

-

Carefully draw the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.

-

-

Quantification:

-

Analyze the calibration standards using HPLC-UV or UV-Vis spectrophotometry to generate a standard curve (Absorbance vs. Concentration).

-

Analyze the filtered sample solutions from the equilibrated vials.

-

Use the standard curve to determine the concentration of the dissolved compound in the samples. The average concentration of the replicates is the thermodynamic solubility.

-

Data Presentation

The results should be summarized in a clear, tabular format.

| Parameter | Value |

| Compound | 1-(Thiazol-2-yl)ethanamine 2HCl |

| Solvent | Phosphate-Buffered Saline (PBS) |

| pH | 7.4 |

| Temperature | 25 °C |

| Equilibration Time | 48 hours |

| Thermodynamic Solubility | [Result] mg/mL (or µg/mL, M) |

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Kinetic Solubility Determination in DMSO-Buffer Systems

In high-throughput screening (HTS), compounds are typically stored as concentrated stock solutions in DMSO.[18] Kinetic solubility measures the concentration at which a compound precipitates when a DMSO stock is diluted into an aqueous buffer.[19] This value is often lower than the thermodynamic solubility but is highly relevant for designing in vitro assays to avoid compound precipitation, which can cause false-positive or false-negative results.[8]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol uses a plate-based format for higher throughput.

Materials:

-

1-(Thiazol-2-yl)ethanamine 2HCl

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for analysis)

-

Plate reader with UV-Vis capabilities

-

Multichannel pipettes or automated liquid handler

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

-

Plate Setup:

-

Add a fixed volume of PBS (e.g., 198 µL) to the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution (e.g., 2 µL) to the PBS to achieve the highest desired concentration (e.g., 100 µM, with a final DMSO concentration of 1%).

-

Perform serial dilutions across the plate to create a range of concentrations.

-

-

Incubation:

-

Precipitation Detection:

-

After incubation, visually inspect the plate for any signs of precipitation.

-

Measure the absorbance or light scattering of each well using a plate reader. The concentration at which a significant increase in scattering or a drop in absorbance (after filtration) is observed is the kinetic solubility limit.

-

-

Data Analysis:

-

Plot the signal (e.g., light scattering) versus compound concentration. The point of sharp inflection indicates the kinetic solubility.

-

Solubility in Pure DMSO

For creating stock solutions, the solubility in 100% DMSO is often required. This can be determined using a modified shake-flask method as described in Section 3.1, substituting the aqueous buffer with anhydrous DMSO. Note that some 2-aminothiazole compounds have been shown to be unstable in DMSO at room temperature over extended periods.[21] It is crucial to store DMSO stock solutions at -20°C or -80°C and to assess their stability.

Data Presentation Summary

| Parameter | Kinetic Solubility | Pure DMSO Solubility |

| Compound | 1-(Thiazol-2-yl)ethanamine 2HCl | 1-(Thiazol-2-yl)ethanamine 2HCl |

| Solvent System | 1% DMSO in PBS (pH 7.4) | 100% Anhydrous DMSO |

| Temperature | 25 °C | 25 °C |

| Incubation Time | 2 hours | 24 hours |

| Solubility Value | [Result] µM | [Result] mg/mL (or M) |

Experimental Workflow Diagram

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. lookchem.com [lookchem.com]

- 4. veranova.com [veranova.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. archives.ijper.org [archives.ijper.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. filab.fr [filab.fr]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. laboratuar.com [laboratuar.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. enamine.net [enamine.net]

- 17. researchgate.net [researchgate.net]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Protocols for amide coupling with 1-(Thiazol-2-yl)ethanamine

Application Note: Optimized Amide Coupling Strategies for Electron-Deficient Heterocyclic Amines Subject: 1-(Thiazol-2-yl)ethanamine (CAS: 432047-36-4 / 947662-64-8)[1]

Part 1: Executive Summary & Chemical Context[1]

The Challenge: Coupling 1-(Thiazol-2-yl)ethanamine presents a dual challenge in medicinal chemistry: electronic deactivation and steric hindrance .[1]

-

Electronic Effect: The thiazole ring is an electron-withdrawing heteroaromatic system.[1] This inductive effect lowers the

of the exocyclic amine (approx. 8.5–9.[1]0) compared to a standard benzylamine (~9.5), reducing its nucleophilicity.[1] -

Steric Effect: The

-methyl group (branching at the coupling site) introduces significant steric bulk, retarding the rate of nucleophilic attack on the activated ester.[1]

The Solution: Standard carbodiimide protocols (EDC/HOBt) often result in sluggish kinetics and incomplete conversion for this scaffold.[1] This guide prioritizes uronium (HATU) and phosphonic anhydride (T3P) methodologies, which offer superior activation kinetics and reduced racemization risks for this specific chiral amine.[1]

Part 2: Method Selection Guide

The following decision tree outlines the optimal protocol based on the coupling partner (Carboxylic Acid) and the scale of the reaction.

Figure 1: Strategic selection of coupling reagents based on acid sterics and reaction scale.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Application: Discovery chemistry, small-scale library synthesis, and valuable intermediates.[1] Mechanism: HATU generates an O-7-azabenzotriazole active ester, which is more reactive than the standard HOBt ester due to the neighboring pyridine nitrogen (anchimeric assistance).[1]

Reagents:

-

Amine: 1-(Thiazol-2-yl)ethanamine (1.0 equiv)[1]

-

Acid: Carboxylic acid partner (1.1 equiv)[1]

-

Reagent: HATU (1.2 equiv)[1]

-

Base: DIPEA (Hunig’s Base) (3.0 equiv; 4.0 equiv if amine is HCl salt)[1]

-

Solvent: DMF (Anhydrous) or DMAc.[1] Concentration: 0.1 M – 0.2 M.

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: Ensure pH is >8.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.[1] Stir for 5–10 minutes to form the activated ester.

-

Amine Addition: Add 1-(Thiazol-2-yl)ethanamine (1.0 equiv).

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Workup:

-

Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: The "Green & Scalable" Method (T3P)

Application: Scale-up (>1g), process chemistry, and epimerization-sensitive chiral acids.[1] Mechanism: T3P acts as a kinetic dehydrating agent. It does not form an explosive intermediate (unlike HOBt) and water-soluble byproducts simplify purification.[1]

Reagents:

-

Amine: 1-(Thiazol-2-yl)ethanamine (1.1 equiv)[1]

-

Acid: Carboxylic acid partner (1.0 equiv)[1]

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).[1] Avoid DIPEA with T3P if possible for cleaner profiles.

-

Solvent: EtOAc or 2-MeTHF (Green alternative).[1]

Step-by-Step Procedure:

-

Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), 1-(Thiazol-2-yl)ethanamine (1.1 equiv), and Solvent (EtOAc).

-

Reagent Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 12 hours. T3P kinetics are slower than HATU but cleaner.

-

Workup (The "Self-Cleaning" Step):

-

Isolation: Evaporate solvent. Often yields pure product without chromatography.

Part 4: Quality Control & Validation

1. LCMS Identification:

-

UV Signature: The thiazole ring provides a distinct UV absorption.[1]

-

Mass Spec: Expect

. -

Validation: Ensure no peak corresponds to

(mass adduct +99 Da), a common artifact if the amine is too sterically hindered to react.[1]

2. NMR Validation (

-

Amide Proton: Look for the doublet (NH) around

8.0–9.0 ppm.[1] -

Chiral Center: The methine proton (

) adjacent to the thiazole will shift downfield (approx -

Thiazole Protons: Characteristic doublets/singlets around

7.5–7.8 ppm.

3. Troubleshooting Table:

| Observation | Diagnosis | Remediation |

| Low Conversion (<20%) | Steric clash or deactivated amine.[1] | Switch to Protocol C (Acyl Fluoride) using TFFH reagent or convert Acid to Acid Chloride.[1] |

| Racemization | Base-catalyzed proton abstraction.[1] | Switch to T3P (Protocol B) and use collidine or pyridine instead of DIPEA. Keep temp at 0°C. |

| Product in Aqueous Layer | Thiazole protonation during workup. | Avoid HCl washes. Keep aqueous pH > 4.0 during extraction. |

References

-

Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Chemical Reviews, 2016.[1] Link[1]

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009.[1] Link

-

Bachem. "Peptide Coupling Reagents Guide: T3P and HATU usage." Bachem Technical Guides. Link

-

Patterson, E. A., et al. "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation."[1] Organic Process Research & Development.

Sources

Application Notes and Protocols for 1-(Thiazol-2-yl)ethanamine in Coordination Chemistry

Introduction: The Versatility of 1-(Thiazol-2-yl)ethanamine as a Bidentate Ligand

The thiazole ring is a prominent heterocyclic scaffold in medicinal and materials chemistry, valued for its diverse biological activities and unique electronic properties.[1][2] When incorporated into a ligand framework, the thiazole moiety offers a rich coordination chemistry, primarily through its endocyclic nitrogen atom. 1-(Thiazol-2-yl)ethanamine, a chiral amine featuring both a thiazole ring and a primary amine group, presents an excellent platform for the design of novel coordination complexes. This ligand is capable of acting as a bidentate N,N-donor, chelating to a metal center through the thiazole nitrogen and the ethanamine nitrogen. This chelation imparts significant stability to the resulting metal complexes.[3][4]

The presence of a chiral center on the ethylamine fragment introduces the potential for enantioselective applications, particularly in catalysis.[5][6][7] Furthermore, the inherent biological activity of the 2-aminothiazole core suggests that metal complexes of 1-(Thiazol-2-yl)ethanamine could exhibit enhanced or novel therapeutic properties, including antimicrobial and anticancer activities.[3][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(Thiazol-2-yl)ethanamine as a ligand in coordination chemistry. We will detail protocols for the synthesis and characterization of its metal complexes and discuss their potential applications, drawing upon established principles for analogous 2-aminothiazole systems.

Diagram: Coordination Modes of 1-(Thiazol-2-yl)ethanamine

Caption: Bidentate coordination of 1-(Thiazol-2-yl)ethanamine to a metal center.

Protocol 1: General Synthesis of a Cu(II) Complex with 1-(Thiazol-2-yl)ethanamine

This protocol describes a general method for the synthesis of a copper(II) complex, drawing on established procedures for related 2-aminothiazole ligands.[1][10] The reaction involves the direct complexation of the ligand with a copper(II) salt in a 2:1 ligand-to-metal molar ratio.

Materials:

-

1-(Thiazol-2-yl)ethanamine

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Ethanol (absolute)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Ligand Dissolution: In a 50 mL round-bottom flask, dissolve 2.0 mmol of 1-(Thiazol-2-yl)ethanamine in 15 mL of absolute ethanol. Stir the solution at room temperature until the ligand is fully dissolved.

-

Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

-

Complexation: Add the ethanolic solution of CuCl₂·2H₂O dropwise to the stirring solution of the ligand at room temperature. A color change and the formation of a precipitate are typically observed.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours with continuous stirring. This ensures the completion of the complexation reaction.

-

Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the resulting complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 50-60 °C).

Expected Outcome:

A colored, crystalline solid. The yield and specific color will depend on the precise nature of the complex formed.

Diagram: Workflow for Synthesis and Characterization

Sources

- 1. ijper.org [ijper.org]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in the catalytic asymmetric construction of axially chiral azole-based frameworks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 9. public.pensoft.net [public.pensoft.net]

- 10. files.sdiarticle5.com [files.sdiarticle5.com]

Technical Support Center: Hygroscopic Amine Dihydrochloride Salts

Ticket Subject: Strategies for Water Removal & Handling of Deliquescent Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic

The Issue: Amine dihydrochloride salts are notoriously hygroscopic. The crystal lattice energy is often insufficient to prevent the adsorption of atmospheric moisture, leading to "oiling out" (deliquescence). This water is not merely a nuisance; it acts as a stoichiometric impurity in coupling reactions (quenching activated esters/acid chlorides) and leads to erroneous yield calculations.

The Challenge:

-

Thermal Instability: Heating amine

2HCl salts under high vacuum can cause the dissociation of HCl gas, altering the stoichiometry to a mono-hydrochloride or free base. -

Melting vs. Dissolving: Wet salts often melt into a syrup upon heating, trapping water inside the viscous liquid phase.

Decision Matrix: Selecting a Drying Protocol

Before proceeding, select the correct workflow based on your compound's stability and scale.

Figure 1: Decision matrix for selecting the appropriate drying methodology based on thermal stability and scale.

Technical Protocols

Method A: High-Vacuum Desiccation (The Standard)

Best for: Small scale (<10g), thermally stable salts.

Mechanism: Phosphorus pentoxide (P₂O₅) chemically reacts with water to form phosphoric acid.[2] This is irreversible, creating a near-zero humidity environment that forces moisture desorption from the salt.[1]

Protocol:

-

Place the amine salt in a tared vial or flask. Do not cap.

-

Prepare a vacuum desiccator or drying pistol (Abderhalden).

-

Critical Step: Charge the desiccant tray with fresh P₂O₅.

-

Note: Do not use Silica Gel; it is insufficient for deliquescent amine salts.

-

-

Apply high vacuum (<0.1 mbar).

-

Heat the sample to 40–50°C.

-

Warning: Do not exceed 60°C without TGA data, as HCl loss may occur [1].[1]

-

-

Dry to constant weight (check mass every 4 hours).

Method B: Azeotropic Distillation (The "Heavy Lifter")

Best for: Large scale, sticky oils, or stubborn hydrates.

Mechanism: Water forms a low-boiling binary azeotrope with solvents like Toluene or 2-Methyltetrahydrofuran (2-MeTHF).[1] This allows water removal at temperatures below the boiling point of water.

Protocol:

-

Suspend/dissolve the wet amine salt in the azeotropic solvent (see table below).

-

If the salt is an oil: Add a small amount of Methanol to fully dissolve it, then add the azeotropic solvent.

-

Connect a Dean-Stark trap (for large scale) or set up for simple distillation.

-

Reflux/Distill.[3] The water is carried out with the solvent vapor.

-

Evaporate the solvent under reduced pressure (Rotavap).

-

The "Chase": Re-suspend the resulting solid in anhydrous diethyl ether or pentane, triturate (grind), and filter. This removes trapped high-boiling solvent.[1][4]

Solvent Selection Guide:

| Solvent | Azeotrope BP (with Water) | Water % in Azeotrope | Removal Efficiency | Notes |

| Toluene | 85.0°C | 20.2% | High | Standard choice.[1] Hard to remove traces. |

| 2-MeTHF | 71.0°C | 10.6% | Medium | "Green" alternative.[1] Better solubility for salts. |

| Acetonitrile | 76.5°C | 16.3% | Medium | Good for polar amines; easier to remove than toluene. |

Method C: Lyophilization (Freeze Drying)

Best for: Peptides, thermally unstable APIs.[1]

Protocol:

-

Dissolve the salt in the minimum amount of HPLC-grade water.

-

Freeze the solution in a shell-freezer (creates a thin layer for surface area).

-

Apply vacuum (<0.05 mbar) while keeping the sample frozen.

-

Sublimation removes the water without a liquid phase transition, leaving a fluffy, amorphous powder.[1]

Troubleshooting & FAQs

Troubleshooting Matrix

| Symptom | Root Cause | Corrective Action |

| Sample turned into a brown oil during drying. | Deliquescence + Decomposition. The salt dissolved in its own adsorbed water and overheated. | Stop heating. Switch to Method B (Azeotrope). Dissolve the oil in MeOH/Toluene and distill. |

| Mass loss continues indefinitely. | HCl Dissociation. You are stripping HCl from the salt, converting Dihydrochloride | Check pH of the distillate. If acidic, lower the temperature and increase vacuum pressure (make vacuum weaker).[1] |

| Karl Fischer (KF) result is impossibly high. | Side Reaction. Amines react with standard KF reagents (iodine consumption), giving false positives.[1] | Use buffered KF reagents (Salicylic acid buffer) designed specifically for amines [2]. |

| Solid is "gummy" after toluene azeotrope. | Trapped Solvent. Toluene is trapped in the crystal lattice. | Triturate the gum with anhydrous Pentane or Diethyl Ether and filter. |

Frequently Asked Questions

Q: Can I use KOH in the desiccator instead of P₂O₅?

A: No. KOH is basic. While it is a good desiccant, placing an amine salt in a closed system with a strong base can lead to slow disproportionation (Amine[1]·HCl + KOH

Q: How do I measure water content if KF fails? A: If buffered KF is unavailable or fails, use qNMR (Quantitative NMR) .[1]

-

Dissolve sample in dry DMSO-d6 or CD₃OD.[1]

-

Integrate the water peak (approx. 3.3 ppm in DMSO, 4.8 ppm in MeOH) relative to an internal standard.[1]

-

Note: Ensure your NMR solvent is dry (store over molecular sieves) and run a blank.

Q: Why did my stoichiometry change after drying?

A: Amine dihydrochlorides are in equilibrium:

Workflow Visualization

Figure 2: Step-by-step workflow for azeotropic drying of stubborn amine salts.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification and drying protocols). [1]

-

Sigma-Aldrich (Merck). (n.d.). Karl Fischer Titration - Interference by Amines. Technical Bulletin. (Explains the mechanism of amine interference and buffering strategies).

-

Burfield, D. R., et al. (1981).[1] Desiccant Efficiency in Solvent and Reagent Drying. Journal of Organic Chemistry, 46(30), 629-631.[1] (Comparative efficiency of P₂O₅ vs. other desiccants).

Sources

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? | American Fuel & Petrochemical Manufacturers [afpm.org]

- 4. How To [chem.rochester.edu]

A Researcher's Guide to the 1H NMR Spectroscopic Features of 1-(Thiazol-2-yl)ethanamine: A Comparative Analysis

For the modern researcher in drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly proton (1H) NMR, stands as a cornerstone for molecular characterization. This guide provides an in-depth interpretation of the ¹H NMR spectrum of the pharmaceutically relevant building block, 1-(Thiazol-2-yl)ethanamine. In the absence of a publicly available experimental spectrum, we present a detailed prediction based on established principles and spectral data from analogous compounds. This predictive analysis is then juxtaposed with experimental data from structurally related molecules to offer a comprehensive comparative framework.

Predicted ¹H NMR Spectrum of 1-(Thiazol-2-yl)ethanamine

The structure of 1-(Thiazol-2-yl)ethanamine presents a unique combination of a heterocyclic aromatic thiazole ring and a chiral ethylamine side chain. The interplay of these two fragments gives rise to a distinct ¹H NMR spectrum. Based on the analysis of substituent effects and data from similar structures, the following spectral features are anticipated in a deuterated solvent such as CDCl₃.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5' | ~7.70 | Doublet (d) | ~3.5 | 1H |

| H-4' | ~7.20 | Doublet (d) | ~3.5 | 1H |

| CH | ~4.30 | Quartet (q) | ~6.8 | 1H |

| NH₂ | ~1.80 | Broad Singlet (br s) | - | 2H |

| CH₃ | ~1.50 | Doublet (d) | ~6.8 | 3H |

Deciphering the Spectral Fingerprint: A Signal-by-Signal Analysis

The predicted ¹H NMR spectrum of 1-(Thiazol-2-yl)ethanamine can be understood by dissecting the electronic environment of each proton.

-

Thiazole Ring Protons (H-4' and H-5'): The two protons on the thiazole ring are expected to appear in the aromatic region of the spectrum. The proton at the 5-position (H-5') is adjacent to the sulfur atom and is typically found further downfield compared to the proton at the 4-position (H-4'), which is adjacent to the nitrogen atom.[1] These two protons will appear as doublets due to coupling to each other, with a characteristic coupling constant of approximately 3.5 Hz.

-

Methine Proton (CH): The proton on the chiral carbon of the ethylamine side chain is deshielded by both the adjacent thiazole ring and the amine group. This would place its signal at approximately 4.30 ppm. This proton is coupled to the three protons of the neighboring methyl group, resulting in a quartet multiplicity (n+1 = 3+1 = 4).[2]

-

Amine Protons (NH₂): The protons of the primary amine group typically appear as a broad singlet.[2] Their chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The signal may also be broad and less distinct.

-

Methyl Protons (CH₃): The three protons of the methyl group are in a more shielded environment and are expected to resonate upfield at around 1.50 ppm. These protons are coupled to the single methine proton, resulting in a doublet multiplicity (n+1 = 1+1 = 2).[2]

A Comparative Perspective: Insights from Structurally Related Analogs

To ground our predicted spectrum in experimental reality, we will now compare it with the ¹H NMR data of two closely related compounds: 2-acetylthiazole and various 2-aminothiazole derivatives. This comparison will highlight how subtle changes in the substituent at the 2-position of the thiazole ring influence the chemical shifts and coupling patterns of the ring protons.

Case Study 1: 2-Acetylthiazole - The Impact of an Electron-Withdrawing Carbonyl Group

2-Acetylthiazole serves as an excellent comparator, replacing the 1-aminoethyl group with an acetyl group. The key difference here is the strong electron-withdrawing nature of the carbonyl group.

| Compound | H-5' (ppm) | H-4' (ppm) | Side-Chain Protons (ppm) |

| 1-(Thiazol-2-yl)ethanamine (Predicted) | ~7.70 | ~7.20 | 4.30 (q, 1H), 1.50 (d, 3H), 1.80 (br s, 2H) |

| 2-Acetylthiazole (Experimental) | ~8.05 | ~7.65 | 2.65 (s, 3H) |

Key Observations:

-

Downfield Shift of Thiazole Protons: The ¹H NMR spectrum of 2-acetylthiazole shows the thiazole protons at significantly downfield chemical shifts (H-5' at ~8.05 ppm and H-4' at ~7.65 ppm) compared to our prediction for 1-(thiazol-2-yl)ethanamine. This is a direct consequence of the deshielding effect of the electron-withdrawing carbonyl group, which reduces the electron density on the thiazole ring.

-

Absence of Coupling in the Side Chain: The methyl protons of the acetyl group in 2-acetylthiazole appear as a sharp singlet at around 2.65 ppm. This is because there are no adjacent protons for coupling. This contrasts with the doublet and quartet observed for the ethylamine side chain in our target molecule, which provides clear evidence of the connectivity within that fragment.

Case Study 2: 2-Aminothiazole Derivatives - The Influence of the Amino Group

Examining various 2-aminothiazole derivatives provides insight into the electronic effect of a nitrogen atom directly attached to the thiazole ring. In a study by Dea-Ayuela et al. (2009), the ¹H NMR spectra of several 2-aminothiazole sulfonamide derivatives were reported. For the parent 2-aminothiazole fragment within these molecules, the thiazole protons were observed as doublets in the range of 6.75–6.91 ppm and 7.22–7.31 ppm.[3]

Key Observations:

-

Shielding Effect of the Amino Group: The direct attachment of an amino group to the thiazole ring results in an upfield shift of the ring protons compared to our prediction for 1-(thiazol-2-yl)ethanamine. This is due to the electron-donating nature of the nitrogen lone pair, which increases the electron density on the ring.

-

Broader Signals for NH₂ Protons: The protons of the amino group in 2-aminothiazole derivatives often appear as a broad singlet, similar to our prediction for the target molecule.[4]

Experimental Protocols

To ensure the acquisition of high-quality ¹H NMR data for compounds such as 1-(Thiazol-2-yl)ethanamine, the following protocols are recommended.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum.

-

Sample Quantity: For a standard ¹H NMR spectrum of a small molecule (< 1000 g/mol ), dissolve 5-25 mg of the compound in a suitable deuterated solvent.[5]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts of labile protons, such as those of the amine group.[5]

-

Sample Volume: The final volume of the solution in a standard 5 mm NMR tube should be between 0.6 and 0.7 mL.[5]

-

Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent interference with the magnetic field homogeneity.[6]

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample. However, care should be taken to ensure the standard does not react with the analyte.

Data Acquisition and Processing

The following is a general workflow for acquiring and processing a standard ¹H NMR spectrum.

-

Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp spectral lines.[7]

-

Acquisition Parameters: Key parameters to set include the number of scans, the relaxation delay, the pulse width, and the spectral width. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.[8]

-

Data Processing: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform. Subsequent processing steps include phase correction to ensure all peaks are in the positive absorptive mode, and baseline correction to produce a flat baseline.[7]

Conclusion

The ¹H NMR spectrum of 1-(Thiazol-2-yl)ethanamine provides a rich tapestry of information that, when carefully interpreted, can confirm its molecular structure. While an experimental spectrum is the gold standard, a predictive approach, supported by comparative analysis with structurally related compounds, offers a robust framework for understanding the key spectral features. The characteristic signals of the thiazole ring protons and the distinct splitting patterns of the ethylamine side chain create a unique spectroscopic fingerprint. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important building block in their drug discovery endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Small molecule NMR sample preparation. (2023, August 29). St. Jude Children's Research Hospital. [Link]

- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

-

UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

- Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(5), 443.

-

NMR Wiki. Databases. (2010, July 29). [Link]

- Kusano, S., et al. (2011). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-keto ester. Tetrahedron Letters, 52(43), 5649-5651.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

University of Ottawa. Sample preparation. [Link]

- Bull, S. D., et al. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- Bull, S. D., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

- Al-Amiery, A. A., et al. (2012). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 2(1), 267-271.

- Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. (2023). ChemRxiv.

-

nmrshiftdb2 - open nmr database on the web. (n.d.). [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). University of Texas Health Science Center at San Antonio. [Link]

-

Quantitative NMR Spectroscopy. (2017). University of Bristol. [Link]

-

University of Guelph, Advanced Analysis Centre. NMR Links and Resources. [Link]

- Li, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345.

- Dea-Ayuela, M. A., et al. (2009). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 8, 133-146.

- Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

-

Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]